EDTA methidiumpropylamide
Description
EDTA methidiumpropylamide is a compound listed in with the alias "Jones reagent" and CAS number 65272-70-0. However, this CAS number corresponds to chromium trioxide (CrO₃) in sulfuric acid, a classical oxidizing agent used for alcohol oxidation . EDTA (ethylenediaminetetraacetic acid) itself is a hexadentate chelator (C₁₀H₁₆N₂O₈) with well-documented applications in metal ion sequestration, analytical chemistry, and pharmaceuticals . Thus, the following comparison focuses on EDTA and its well-characterized analogs.
Properties
Molecular Formula |
C33H39N7O7 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
2-[carboxymethyl-[2-[carboxymethyl-[2-[3-[4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)anilino]propylamino]-2-oxoethyl]amino]ethyl]amino]acetate |
InChI |
InChI=1S/C33H39N7O7/c1-38-28-16-23(35)6-10-26(28)25-9-5-22(34)15-27(25)33(38)21-3-7-24(8-4-21)36-11-2-12-37-29(41)17-39(18-30(42)43)13-14-40(19-31(44)45)20-32(46)47/h3-10,15-16H,2,11-14,17-20,34H2,1H3,(H6,35,36,37,41,42,43,44,45,46,47) |
InChI Key |
PFGGLNMBUNROLG-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)NCCCNC(=O)CN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar EDTA-Based Compounds
EDTA derivatives are engineered to enhance selectivity, stability, or solubility for specific metal ions. Below is a comparative analysis based on structural modifications, stability constants, and applications:
Table 1: Key EDTA Derivatives and Their Properties
Key Findings:
Selectivity Enhancement :
- EGTA’s ethylene glycol chain increases selectivity for Ca²⁺ over Mg²⁺, making it ideal for biological systems where Mg²⁺ is abundant .
- CyDTA’s rigid cyclohexane backbone improves binding to larger ions like Al³⁺ and lanthanides, outperforming EDTA in acidic media .
Stability and Medical Use: DTPA’s higher denticity (8 donor atoms vs. EDTA’s 6) enhances stability with trivalent ions (e.g., Gd³⁺), enabling its use in MRI contrast agents . HEDTA’s hydroxyl group facilitates Fe³⁺ chelation at physiological pH, critical for treating iron overload disorders .
Limitations :
Q & A
Q. How can density functional theory (DFT) enhance the interpretation of this compound’s chelation mechanisms?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model metal-ligand bond lengths and electron density distributions. Compare computed IR spectra with experimental data to validate coordination geometries. Integrate molecular dynamics simulations to predict chelation kinetics in solvated systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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